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Introduction

As silicon-based semiconductor devices approach their fundamental scaling limits, germanium

(Ge) has emerged as a promising alternative channel material due to its higher carrier mobility.

However, the realization of high-performance Ge-based devices is hindered by challenges in

forming low-resistance ohmic contacts. A significant issue is the Fermi-level pinning (FLP) at

the metal/Ge interface, which often leads to high Schottky barrier heights (SBH) and

consequently, high contact resistance, particularly for n-type Ge. Titanium (Ti) and its alloys

with Germanium (germanides) have been extensively investigated as a potential solution to

mitigate these issues. The formation of titanium germanide phases through thermal annealing

can lead to a reduction in FLP and the achievement of low specific contact resistivity (ρc). This

document provides detailed application notes and protocols for the fabrication and

characterization of Ge-Ti alloy contacts for semiconductor devices.

Key Advantages of Ge-Ti Contacts:

Reduced Contact Resistivity: The formation of specific titanium germanide phases can

significantly lower the specific contact resistivity. For instance, a low Ti/p-Ge contact

resistivity of 1.1×10⁻⁸ Ω·cm² has been achieved.[1]
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Modulation of Schottky Barrier Height: Annealing of Ti/Ge contacts can modulate the

Schottky barrier height. For example, the barrier heights of Ti-germanide contacts have been

observed to decrease after annealing at 500 °C.[2]

Improved Thermal Stability: While NiGe contacts can suffer from thermal diffusion issues, Ti

contacts on p-Ge have demonstrated better stability, making them more suitable for standard

CMOS backend processing.[1]

Potential for Ohmic Behavior: While as-deposited Ti contacts on n-type Ge can exhibit

rectifying (Schottky) behavior, annealing at higher temperatures can lead to the formation of

germanide phases that result in ohmic contacts.[3]

Challenges and Mitigation Strategies:

A primary challenge with Ti/Ge contacts is the strong Fermi-level pinning near the Ge valence

band, which results in a high electron Schottky barrier height.[4] Several strategies are being

explored to overcome this:

Carbon Implantation: The implantation of carbon into the Ge substrate before Ti deposition

has been shown to reduce FLP and improve the thermal stability of the contact.[4][5] This

technique can help transition the contact behavior from rectifying to ohmic-like.[4][5]

Interfacial Layers: Introducing a thin insulating layer, such as TiO2, between the metal and

Ge can help to depin the Fermi level.[6] Plasma nitridation of this TiO2 layer to form TiOxNy

can further enhance thermal stability.[7]

Data Presentation: Properties of Ge-Ti Contacts
The following tables summarize key quantitative data for Ge-Ti alloy contacts from various

experimental studies.

Table 1: Specific Contact Resistivity (ρc) of Ti/Ge Contacts
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Contact
System

Substrate
Doping

Annealing
Conditions

Specific
Contact
Resistivity (ρc)
(Ω·cm²)

Reference

Ti/p-Ge
Boron

implantation

Multi-pulse laser

annealing
1.1 x 10⁻⁸ [1]

Ti/Ge with C-imp

n-type

(Phosphorus,

~10¹⁸ cm⁻³)

450-600 °C RTA

Lower ρc

compared to no

C-imp

[4][5]

Ti/p-SiGe Boron doped
500 °C, 1 min N₂

RTA
~2 x 10⁻⁹ [8]

TiN/n-Ge
n-type (0.3

Ω·cm)
As-deposited Ohmic behavior [9]

Table 2: Schottky Barrier Height (SBH) of Ti/Ge Contacts

Contact System
Annealing
Temperature (°C)

Schottky Barrier
Height (eV)

Reference

Ti/n-Ge As-deposited
~0.5 eV (electron

SBH)
[4]

Ti/n-Ge 500
Decreased compared

to as-deposited
[2]

Ti/TiOxNy/n-Ge 400 (30 min) 0.09 [7]

Experimental Protocols
This section provides detailed protocols for the fabrication and characterization of Ge-Ti alloy

contacts.

Protocol 1: Fabrication of Ti/Ge Contacts

1. Substrate Preparation:
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Start with n-type or p-type Germanium wafers. For this protocol, we will use n-type Ge
wafers with a phosphorus doping of approximately 10¹⁸ cm⁻³.[4]
Clean the wafers to remove native oxide and organic contaminants. A common procedure
involves dipping the wafers in a 1:100 diluted hydrofluoric acid (HF) solution, followed by a
deionized (DI) water rinse.[4]

2. (Optional) Carbon Implantation:

To mitigate Fermi-level pinning, carbon ions (C+) can be implanted into the Ge substrate.
Implantation parameters: Dose of 1 x 10¹⁵ cm⁻² at an energy of 10 keV.[4]

3. Lithography and Patterning:

Deposit a 100 nm thick SiO₂ layer using plasma-enhanced chemical vapor deposition
(PECVD) for device isolation.[4]
Use standard photolithography to define the contact areas.
Etch the SiO₂ in the defined contact areas using a dry etcher to expose the Ge substrate.[4]

4. Metal Deposition:

Immediately before metal deposition, perform a final cleaning step, such as a dip in dilute
HF, to remove any remaining native oxide.
Deposit a bilayer of Ti (5 nm) followed by TiN (5 nm) using a DC sputtering system.[4] The
TiN layer acts as a capping layer to prevent oxidation of the Ti during subsequent annealing.

5. Lift-off:

Perform a metal lift-off process to remove the metal from the non-contact areas.

6. Rapid Thermal Annealing (RTA):

Anneal the samples in a nitrogen (N₂) ambient for 60 seconds at temperatures ranging from
450 °C to 600 °C.[4] This step promotes the reaction between Ti and Ge to form titanium
germanides.

7. Pad Metal Deposition:

Deposit a 100 nm thick aluminum (Al) layer to serve as the contact pad for electrical
measurements.[4]
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Protocol 2: Characterization of Ti/Ge Contacts

1. Electrical Characterization:

Current-Voltage (I-V) Measurements: Use a semiconductor parameter analyzer (e.g.,
Keithley 4200-SCS) to measure the I-V characteristics of the fabricated contacts.[4] This will
determine if the contact is ohmic or rectifying.
Specific Contact Resistivity (ρc) Measurement: Fabricate test structures like the multi-ring
circular transmission line model (MR-CTLM) to accurately extract the specific contact
resistivity.[4]

2. Physical and Structural Characterization:

Transmission Electron Microscopy (TEM): Use TEM to analyze the interfacial structure of the
Ti/Ge contact, identify the formed germanide phases, and measure their thickness.[4]
Electron Energy Loss Spectroscopy (EELS): EELS mapping in conjunction with TEM can be
used to analyze the elemental distribution at the interface, for example, to observe the
diffusion of Ge into the Ti layer.[4]
Secondary Ion Mass Spectrometry (SIMS): SIMS can be used to determine the depth profile
of implanted species (like carbon) and to study dopant segregation at the interface.[4]
X-ray Diffraction (XRD): XRD is used to identify the crystalline phases of the titanium
germanides formed after annealing.[3]

Visualizations
Titanium-Germanium Phase Transformation Pathway

The reaction between Titanium and Germanium is a solid-state reaction that proceeds through

different phases depending on the annealing temperature. The following diagram illustrates the

typical phase progression.
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Phase Transformation Notes

Ti on Ge Substrate Ti6Ge5 Formation~300-500 °C

Ti5Ge3 Formation
Higher Temps

TiGe2 (C54) Formation

> 600 °C

Ti6Ge5 is often the first phase to form.

TiGe2 is the end phase with the lowest resistivity.

The presence of Ti5Ge3 is confirmed at higher temperatures.

Click to download full resolution via product page

Caption: Ti-Ge phase transformation during annealing.

Experimental Workflow for Ti/Ge Contact Fabrication

The following diagram outlines the key steps in the fabrication process of Ti/Ge contacts.
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Caption: Workflow for Ti/Ge contact fabrication.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment?
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Need Industrial/Bulk Grade? Request Custom Synthesis Quote

BenchChem
Our mission is to be the trusted global source of

essential and advanced chemicals, empowering
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and industry.

Contact
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Phone: (601) 213-4426

Email: info@benchchem.com

Contact our Ph.D. Support Team for a compatibility check
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